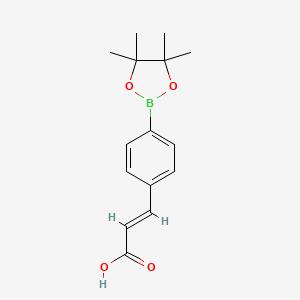

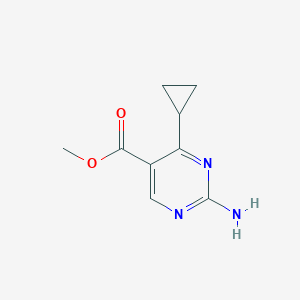

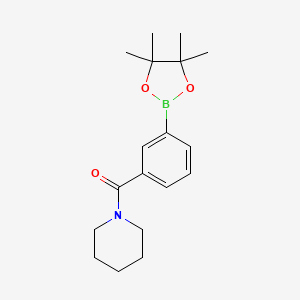

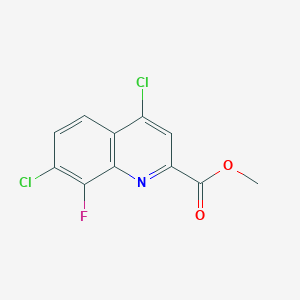

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrimidine derivatives and has been studied extensively for its potential applications in various fields.

Applications De Recherche Scientifique

DNA Methylation Inhibitors in Cancer Research

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate derivatives, particularly as DNA methyltransferase inhibitors, have shown promise in cancer research. These compounds can inhibit hypermethylation, restore suppressor gene expression, and exhibit antitumor effects in both in vitro and in vivo models. Some of these inhibitors have demonstrated encouraging results, especially against leukemia, although their efficacy in solid tumors is still limited. Further research is required to establish their definitive clinical role, possibly in combination therapies (Goffin & Eisenhauer, 2002).

Fluorinated Pyrimidines in Cancer Treatment

The review of fluorinated pyrimidines, a class related to Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate, reveals significant contributions to cancer treatment. These compounds, particularly 5-Fluorouracil, are used extensively, treating over 2 million cancer patients annually. The review covers various aspects, including synthesis methods, insights into how these compounds impact nucleic acid structure and dynamics, and the roles of RNA and DNA modifying enzymes in their cytotoxicity. This knowledge is crucial for understanding their mechanisms and refining their use in personalized medicine (Gmeiner, 2020).

Insights from Pyridoxal 5'-Phosphate Dependent Enzymes

The role of group II pyridoxal 5'-phosphate-dependent enzymes, including aromatic amino acid, cysteine sulfinic acid, glutamate, and histidine decarboxylases, is noteworthy. These enzymes are crucial for synthesizing bioactive molecules like dopamine/serotonin, hypotaurine, γ-aminobutyric acid, and histamine. Understanding their substrate specificity and structural determinants is essential for linking structural modifications with functional properties, especially in pathological conditions like autoimmune diseases, Parkinson's disease, and various other disorders (Paiardini et al., 2017).

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a compound related to Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate, demonstrates significant applications in scientific research, cosmetics, and medicine due to its stabilizing properties. Understanding the genetic and enzymatic aspects of ectoine biosynthesis in halophilic and halotolerant microorganisms offers insights into the biosynthetic pathways and regulatory mechanisms. These discoveries pave the way for metabolic engineering of ectoine producers and its broader application (Reshetnikov et al., 2011).

Propriétés

IUPAC Name |

methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROBEXFILORSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NC=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674943 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate | |

CAS RN |

1133115-97-5 | |

| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.